Comparative IC50 Profiling: Androgen Receptor Antagonist 3 vs. Clinically Approved AR Antagonists
Androgen receptor antagonist 3 (Compound C18) demonstrates an IC50 of 2.4 μM against AR transcriptional activity in LNCaP cells, representing a distinct potency tier compared to clinically approved AR antagonists. For context, enzalutamide achieves an IC50 of 36 nM in the same LNCaP cellular assay (approximately 67-fold more potent) , while apalutamide shows an IC50 of 16 nM in AR binding assays (approximately 150-fold more potent) . However, C18's micromolar potency is characteristic of an early-stage hit compound suitable for lead optimization rather than a clinical candidate, positioning it as a unique scaffold for resistance-targeted drug discovery [1].
| Evidence Dimension | AR antagonism potency (IC50) |
|---|---|
| Target Compound Data | 2.4 μM (AR transcriptional activity in LNCaP cells) |
| Comparator Or Baseline | Enzalutamide: 36 nM (AR transcriptional activity in LNCaP cells); Apalutamide: 16 nM (AR binding assay) |
| Quantified Difference | Enzalutamide is 67-fold more potent; Apalutamide is 150-fold more potent |
| Conditions | LNCaP prostate cancer cell line; AR transcriptional activity assay for C18 and enzalutamide; cell-free AR binding assay for apalutamide |
Why This Matters
The micromolar potency confirms C18's role as a tool compound for scaffold optimization rather than a clinical candidate, which directly informs procurement decisions for lead discovery versus in vivo pharmacology studies.
- [1] Li H, et al. Novel androgen receptor antagonist identified by structure-based virtual screening, structural optimization, and biological evaluation. Eur J Med Chem. 2020;192:105472. PMID: 32163785. View Source
